2,4,7-Trichloroquinoline

Vue d'ensemble

Description

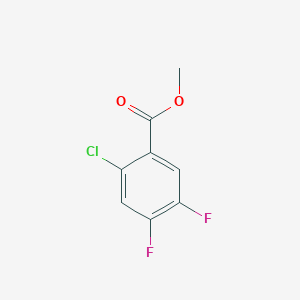

2,4,7-Trichloroquinoline is a compound with the molecular formula C9H4Cl3N and a molecular weight of 232.5 . It is a white to pale-yellow solid and is used in various chemical reactions .

Synthesis Analysis

Quinoline and its derivatives, including 2,4,7-Trichloroquinoline, have been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis

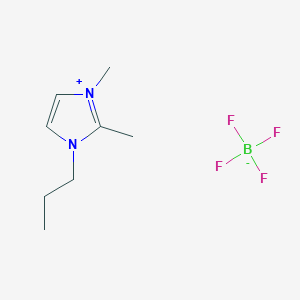

The InChI code for 2,4,7-Trichloroquinoline is 1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H . This indicates that the compound has a benzene ring fused with a pyridine moiety, with three chlorine atoms attached at the 2nd, 4th, and 7th positions of the quinoline structure .Physical And Chemical Properties Analysis

2,4,7-Trichloroquinoline is a white to pale-yellow solid . It has a molecular weight of 232.5 and is stored in a refrigerator .Applications De Recherche Scientifique

Pharmaceutical Research

2,4,7-Trichloroquinoline is used in pharmaceutical research . It’s a key component in the development of new drugs . The compound’s unique structure and properties make it a valuable tool in the creation of medications with a wide range of therapeutic activities .

Chemical Research

In the field of chemical research, 2,4,7-Trichloroquinoline is a significant compound . Its unique structure allows for various chemical reactions, making it a valuable asset in the synthesis of complex molecules .

Biological Research

Biological research also benefits from the use of 2,4,7-Trichloroquinoline . Its properties are useful in studying biological systems and processes, contributing to our understanding of life at the molecular level .

Environmental Research

2,4,7-Trichloroquinoline is used in environmental research . Its interactions with various environmental factors can be studied to understand its impact on ecosystems and potential uses in environmental remediation .

Industrial Research

In industrial research, 2,4,7-Trichloroquinoline is used in the development of new materials and processes . Its unique properties can lead to innovative solutions in various industries.

Agricultural Research

While there’s limited information available on the use of 2,4,7-Trichloroquinoline in agricultural research, similar compounds have been used in the development of pesticides and herbicides . Further research could reveal potential applications in this field.

Material Science Research

2,4,7-Trichloroquinoline could potentially be used in material science research . Its unique properties might contribute to the development of new materials with improved characteristics.

Energy Research

While there’s limited information available on the use of 2,4,7-Trichloroquinoline in energy research, similar compounds have been used in the development of energy storage and conversion devices . Further research could reveal potential applications in this field.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that quinoline derivatives, such as chloroquine, primarily target heme polymerase in malarial trophozoites

Mode of Action

Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite . It is possible that 2,4,7-Trichloroquinoline operates in a similar manner, but this requires further investigation.

Biochemical Pathways

The inhibition of heme polymerase by chloroquine affects the heme detoxification pathway in malarial parasites . This could suggest that 2,4,7-Trichloroquinoline may also affect this pathway, but more research is needed to confirm this.

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Result of Action

The related compound chloroquine causes the accumulation of toxic heme in malarial parasites, leading to their death . It is possible that 2,4,7-Trichloroquinoline has a similar effect, but this requires further investigation.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.

Propriétés

IUPAC Name |

2,4,7-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIESTINBJGQKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299588 | |

| Record name | 2,4,7-trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,7-Trichloroquinoline | |

CAS RN |

1677-49-2 | |

| Record name | 2,4,7-Trichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1677-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,7-trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the synthesis of 2,4,7-Trichloroquinoline?

A1: A study by Surrey and Cutler [] outlines a method for synthesizing 2,4,7-Trichloroquinoline. While the specific details of the synthesis are not provided in the abstract, the research suggests that this compound can be created through chemical reactions.

Q2: Has any research been conducted on the reactivity of 2,4,7-Trichloroquinoline?

A2: Yes, a separate study by Surrey and Cutler [] delves into the hydrolysis and methanolysis of 2,4,7-Trichloroquinoline. Although specifics about the reaction conditions and products are not elaborated upon in the abstract, this research indicates that 2,4,7-Trichloroquinoline can undergo chemical reactions with water (hydrolysis) and methanol (methanolysis).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

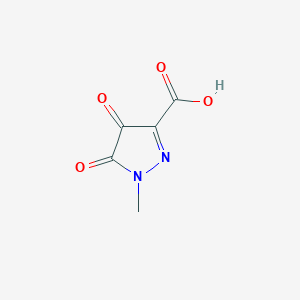

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)

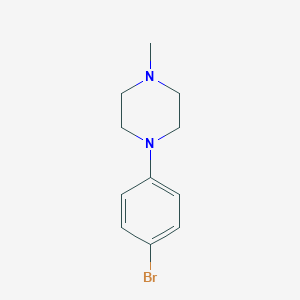

![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)